Methyl (2E,4Z)-2,4-decadienoate
Description
Contextualization within Natural Product Chemistry and Semiochemical Research
As a natural product, Methyl (2E,4Z)-2,4-decadienoate is a notable volatile compound found in pears, particularly the Bartlett pear, where it contributes to the characteristic fruity and waxy aroma. researchgate.netthegoodscentscompany.com In the realm of semiochemical research, it is classified as a kairomone, a substance that benefits the receiver but not the emitter. Specifically, it plays a role in the host-finding behavior of certain insect species.
This compound is also recognized for its utility as a flavoring agent in the food industry. nih.gov Its synthesis and the study of its isomers are active areas of research in organic chemistry, driven by the desire to understand structure-activity relationships and to develop novel applications.
Stereochemical Significance and Isomeric Forms in Biological Systems
The biological activity of decadienoate esters is highly dependent on their stereochemistry, specifically the configuration of the double bonds at the 2 and 4 positions. This compound is one of four possible stereoisomers, the others being the (2E,4E), (2Z,4E), and (2Z,4Z) forms.
Research has demonstrated that the (2E,4Z) isomer exhibits the most significant biological activity in many contexts. For example, in the codling moth, Cydia pomonella, the ethyl ester analogue, ethyl (2E,4Z)-2,4-decadienoate (commonly known as the "pear ester"), is a potent attractant. While the methyl ester is less attractive than the ethyl ester, the (E,Z) geometric isomers of this series of esters are far more attractive than their (E,E) counterparts. This highlights the critical importance of the specific stereochemical arrangement for receptor binding and behavioral response in insects.
Furthermore, this compound has been identified as a minor component of the aggregation pheromone of the six-spined spruce bark beetle, Pityogenes chalcographus. researchgate.net In this context, it acts as a synergist, significantly increasing the attraction of the primary pheromone component, chalcogran (B1201028). researchgate.net The synthesis and characterization of all four isomers of methyl 2,4-decadienoate have been crucial for investigating the pheromone components of this beetle.
Historical Scientific Investigations and Initial Characterization in Ecological Contexts
The initial scientific investigations into the volatile components of pears date back to the early 1960s. researchgate.net In 1964, researchers conducting gas chromatography on Bartlett pear essence provided evidence for the presence of the methyl ester of trans-2:cis-4 decadienoic acid, which is this compound. researchgate.net It was postulated to be a "character impact compound" responsible for the distinctive aroma of the fruit. researchgate.net
Later, in the context of chemical ecology, this compound was identified as a sex-specifically produced minor component of the aggregation pheromone in male Pityogenes chalcographus that had fed on host-plant tissue. researchgate.net This discovery highlighted its role as a semiochemical and spurred further research into its synthesis and biological activity. The synthesis of this compound for these investigations was often based on a C4+C6 scheme, involving reactions such as the Wittig condensation. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| Appearance | Clear, yellowish liquid |
| Odor | Fruity, waxy, pear-like with a slight lemon connotation |
| Boiling Point | 75 °C @ 0.07 Torr |
| Flash Point | 108.1 °C |
| Density | 0.9128 g/cm³ @ 22 °C |
| Refractive Index | 1.459 |
| Water Solubility | Not soluble |
Data sourced from echemi.com
Biological Activity of this compound and its Isomers
| Organism | Isomer | Biological Effect |
| Codling Moth (Cydia pomonella) | (2E,4Z)-decadienoic acid esters | Kairomonal attractant (ethyl ester is most potent) |
| Codling Moth (Cydia pomonella) | (2E,4E)-decadienoic acid esters | Significantly less attractive than (E,Z) isomers |
| Six-spined Spruce Bark Beetle (Pityogenes chalcographus) | This compound | Synergist for aggregation pheromone |
| Male Dried Bean Beetle (Acanthoscelides obtectus) | This compound | Pheromone component |
Data sourced from echemi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (2E,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3/b8-7-,10-9+ |
InChI Key |
SFHSEXGIVSBRRK-UQGDGPGGSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)OC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC |
boiling_point |
105.00 °C. @ 2.00 mm Hg |
density |
0.917-0.923 |
physical_description |
Clear, yellowish liquid; light fatty note |
solubility |
26.5 mg/L @ 25 °C (est) not soluble in water soluble (in ethanol) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Methyl 2e,4z 2,4 Decadienoate
Total Synthesis Approaches for Methyl (2E,4Z)-2,4-decadienoate
The precise arrangement of the double bonds in this compound necessitates highly stereocontrolled synthetic methods. Various strategies have been developed to achieve the desired (2E,4Z) configuration, each with its own set of advantages and procedural nuances.
The Wittig reaction and its modifications are cornerstone methods for alkene synthesis and have been applied to the construction of conjugated dienes like this compound. A common approach involves the reaction of a stable phosphorus ylide with an appropriate aldehyde. For instance, the Wittig reaction between hexyltriphenylphosphonium bromide and methyl (E)-4-oxo-2-butenoate has been utilized, though it may yield a mixture of isomers requiring purification. orgsyn.org Optimization of reaction conditions, including the choice of base and solvent, is crucial to enhance the stereoselectivity towards the desired (Z)-alkene at the C4-C5 position.
The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, is a powerful alternative to the classical Wittig reaction, often favoring the formation of (E)-alkenes. organic-chemistry.orgconicet.gov.ar However, with careful selection of reagents and reaction conditions, it can be adapted for the synthesis of (Z)-alkenes. The HWE reaction typically offers the advantage of a water-soluble phosphate (B84403) byproduct, simplifying purification. organic-chemistry.org For the synthesis of this compound, a strategy could involve the reaction of an appropriate phosphonate with an aldehyde, where modifications to the phosphonate structure and reaction conditions, such as the use of specific bases and additives like LiCl, can influence the stereochemical outcome. conicet.gov.ar
Palladium-catalyzed cross-coupling reactions provide a highly versatile and stereoselective means to construct conjugated diene systems. nih.govorganic-chemistry.orgmdpi.com
Heck Reaction: The Heck reaction can be employed to form the C-C bond of the diene system. For example, a palladium-catalyzed reaction of an appropriate vinyl halide with an acrylate (B77674) can construct the dienoate backbone. mdpi.com
Suzuki Coupling: The Suzuki coupling offers a robust method for creating C-C bonds with high stereochemical control. A typical strategy involves the coupling of a vinylborane (B8500763) or vinylboronic acid with a vinyl halide. nih.gov For instance, the synthesis of all four stereoisomers of a related ethyl 2,4-undecadienoate has been achieved with high selectivity using a Negishi coupling, a similar palladium-catalyzed reaction. nih.gov A stereoselective approach to ethyl-substituted conjugated dienoic esters has also been developed using a Suzuki cross-coupling reaction. organic-chemistry.org
A notable iron-catalyzed cross-coupling has also been reported for the synthesis of this compound. This method involves the reaction of methyl-(2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide. researchgate.net
Achieving the specific (2E,4Z) configuration is the primary challenge in the synthesis of this compound. Beyond the aforementioned named reactions, other stereoselective techniques are crucial. nih.gov One successful approach involves the Claisen rearrangement. An ortho ester Claisen rearrangement of 1-octyn-3-ol (B1346985) with triethyl orthoacetate generates an allenic ester, which upon treatment with alumina, rearranges to the desired ethyl (2E,4Z)-2,4-decadienoate with high stereoselectivity. orgsyn.org Another method utilizes the ene-diene cross-metathesis, where terminal alkenes react with methyl (2Z,4E)-hexadienoate in the presence of a Grubbs-Hoveyda catalyst to yield substituted (2Z,4E)-dienyl esters. organic-chemistry.orgnih.gov
Precursor Chemistry and Strategic Starting Material Utilization in Synthesis
The choice of starting materials is critical for an efficient synthesis. For the synthesis of the closely related ethyl (2E,4Z)-2,4-decadienoate, known as the pear ester, 1-octyn-3-ol serves as a key precursor for the Claisen rearrangement route. orgsyn.org Another strategy for the ethyl ester involves the use of (Z)-1-bromoheptene and ethyl propiolate in a cuprate (B13416276) addition reaction. orgsyn.org For the iron-catalyzed synthesis of the methyl ester, (2Z)-3-chloroprop-2-en-1-ol is a readily available starting material. researchgate.net The synthesis of various dienes often relies on the strategic use of functionalized alkenes and alkynes, which are then coupled using transition-metal catalysts. mdpi.com
Targeted Chemical Modifications and Analog Synthesis for Mechanistic Structure-Activity Relationship (SAR) Studies
This compound is a pheromone component for several insect species, including the bark beetle Pityogenes chalcographus and the dried bean beetle Acanthoscelides obtectus. pherobase.comresearchgate.netechemi.com Understanding the relationship between the molecule's structure and its biological activity is crucial for developing effective pest management strategies. slideshare.net
Structure-activity relationship (SAR) studies involve the synthesis of various analogs of the natural pheromone to determine which structural features are essential for its activity. oup.comnih.gov For lipid-derived pheromones like this compound, modifications can include:
Alteration of the alkyl chain length: Synthesizing analogs with shorter or longer alkyl chains can reveal the optimal length for receptor binding.
Modification of the ester group: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) can probe the importance of this functionality. The ethyl ester, for instance, is a known powerful attractant for the codling moth. researchgate.netnih.gov
Changes in the stereochemistry of the double bonds: Synthesizing the other three geometric isomers ((2E,4E), (2Z,4E), and (2Z,4Z)) is critical to understanding the strict stereochemical requirements for biological activity. pherobase.com
Introduction of other functional groups: Adding or modifying functional groups on the alkyl chain can provide insights into the electronic and steric requirements of the receptor. slu.se
By systematically synthesizing and testing these analogs, researchers can map the key structural features responsible for the pheromonal activity, leading to the design of more potent and selective pest control agents. nih.govslu.se
Alterations of the Alkyl Chain and Ester Moiety
The ability to modify the n-pentyl side chain and the methyl ester group of this compound is crucial for structure-activity relationship studies and the development of new analogs.
Various synthetic methods can be employed to introduce structural diversity in the alkyl chain. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for the stereoselective synthesis of alkenes and can be adapted to generate analogs with different alkyl substituents. clockss.orgorganic-chemistry.org For instance, by choosing the appropriate aldehyde and phosphonium (B103445) ylide or phosphonate ester, the n-pentyl group can be replaced with other alkyl or aryl moieties. The HWE reaction, in particular, is often favored due to the easier removal of its water-soluble phosphate byproduct compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. nih.gov
Cross-metathesis reactions, utilizing catalysts like the Grubbs catalyst, offer a modern and efficient route to modify the alkyl chain. This method allows for the coupling of a terminal alkene with a dienyl ester, leading to the formation of a new, substituted dienyl ester with high stereoselectivity. vub.be
The ester moiety can also be readily altered through transesterification reactions. The use of different alcohols in the presence of an acid or base catalyst, or more sustainably, an enzyme catalyst, can yield a variety of esters of (2E,4Z)-2,4-decadienoic acid. For example, enzymatic synthesis using lipases has been shown to be an effective and environmentally friendly method for producing various flavor esters. ontosight.aiechemi.comlibretexts.org This biocatalytic approach operates under mild conditions and can lead to high conversion rates.
A summary of synthetic approaches for the derivatization of this compound is presented below:
| Target Modification | Synthetic Method | Key Features |
| Alkyl Chain Alteration | Wittig Reaction | Stereoselective, versatile for different aldehydes. |
| Alkyl Chain Alteration | Horner-Wadsworth-Emmons | Stereoselective, easy byproduct removal. |
| Alkyl Chain Alteration | Cross-Metathesis | Modern, efficient, high stereoselectivity. |
| Ester Moiety Alteration | Transesterification | Acid/base or enzyme catalyzed, versatile for different alcohols. |
| Ester Moiety Alteration | Enzymatic Esterification | Green, mild conditions, high conversion. |
Stereochemical Variants and their Chemical Reactivity
The geometry of the double bonds in methyl 2,4-decadienoate plays a critical role in its chemical reactivity. The four possible stereoisomers are (2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z). The conjugated diene system of these isomers makes them suitable substrates for pericyclic reactions, most notably the Diels-Alder reaction.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The stereochemistry of both the diene and the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.commdpi.com Therefore, the different stereoisomers of methyl 2,4-decadienoate will lead to distinct stereoisomeric products in a Diels-Alder reaction.
The reactivity of the diene in a Diels-Alder reaction is influenced by its ability to adopt an s-cis conformation. Dienes that are locked in an s-trans conformation are unreactive. For the acyclic methyl 2,4-decadienoate isomers, rotation around the central C3-C4 single bond allows for the necessary s-cis conformation to be achieved for the reaction to occur. However, the stability of the s-cis versus the s-trans conformation can differ between the isomers, which in turn can affect their relative reactivity. Generally, dienes with electron-donating groups and dienophiles with electron-withdrawing groups exhibit enhanced reactivity. libretexts.orgmasterorganicchemistry.com
The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with pi-systems will preferentially occupy the endo position in the transition state, leading to the kinetic product. The (2E,4Z) isomer, being a conjugated diene, can react with various dienophiles to produce substituted cyclohexene (B86901) derivatives with specific stereochemistry. For example, its reaction with a symmetric dienophile like maleic anhydride (B1165640) would yield a specific bicyclic adduct. The relative reactivity of the different stereoisomers in such cycloaddition reactions would depend on steric and electronic factors, with the (2E,4E) isomer often being more reactive due to its generally more stable and planar s-cis conformation compared to the (2E,4Z) isomer. A detailed kinetic study of the Diels-Alder reaction between different furan-maleimide stereoisomers has shown that the endo isomer forms faster but is less thermodynamically stable than the exo isomer. libretexts.org
Catalytic Systems and Green Chemistry Principles in Dienyl Ester Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. Key aspects include the use of catalytic rather than stoichiometric reagents, maximizing atom economy, using renewable feedstocks, and avoiding hazardous substances.
The synthesis of this compound and its derivatives can be made greener by employing efficient catalytic systems. As mentioned, enzymatic catalysis using lipases for esterification and transesterification offers a sustainable alternative to traditional chemical methods. ontosight.aiechemi.comlibretexts.org These biocatalysts are biodegradable, operate under mild conditions (often at room temperature and neutral pH), and can be immobilized for easy separation and reuse. ontosight.ai
The development of recyclable catalysts is a major focus in green chemistry. researchgate.net For reactions like the Wittig and Horner-Wadsworth-Emmons, polymer-bound reagents or catalysts immobilized on solid supports such as silica (B1680970) can be employed to facilitate catalyst recovery and reuse. Recyclable organocatalysts, which are metal-free and can be recovered by simple filtration or precipitation, are also gaining prominence. ontosight.ailibretexts.org For instance, zinc(II) salts have been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. nih.gov
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Wittig reaction often suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. The Horner-Wadsworth-Emmons reaction generally offers a better atom economy as the phosphate byproduct has a lower molecular weight. Alternative methods that proceed via catalytic pathways, such as cross-metathesis, can offer even higher atom economy. A comparison of the atom economy for different synthetic routes to an α,β-unsaturated ester highlights the advantages of catalytic methods over stoichiometric ones.
The table below summarizes some green chemistry considerations for the synthesis of dienyl esters:
| Green Chemistry Principle | Application in Dienyl Ester Synthesis | Examples |
| Catalysis | Use of catalysts instead of stoichiometric reagents. | Lipases, Grubbs catalyst, recyclable organocatalysts, zinc salts. ontosight.ainih.govvub.be |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | HWE reaction is generally better than the Wittig reaction. Catalytic methods like cross-metathesis are highly atom-economical. nih.gov |
| Renewable Feedstocks | Using starting materials derived from renewable sources. | Enzymatic synthesis can utilize bio-based alcohols. |
| Benign Solvents | Using environmentally friendly solvents or solvent-free conditions. | Enzymatic reactions can often be run in water or solvent-free systems. ontosight.ai |
| Catalyst Recycling | Recovering and reusing the catalyst. | Immobilized enzymes, polymer-supported catalysts, recyclable organocatalysts. ontosight.ailibretexts.orgresearchgate.net |
Biosynthetic Pathways and Metabolic Regulation of Methyl 2e,4z 2,4 Decadienoate
Elucidation of Enzymatic Pathways Leading to the Compound's Formation
The biosynthesis of Methyl (2E,4Z)-2,4-decadienoate is rooted in the fundamental metabolic pathways of fatty acid synthesis. In insects, pheromones are frequently derived from common fatty acids through the action of specialized enzymes that modify the carbon chain and introduce specific functional groups. The pathway to this specific dienoyl ester is believed to involve a sequence of desaturation and reduction steps, followed by esterification.
The production of conjugated dienes like the one found in this compound necessitates the action of specific desaturases. These enzymes are responsible for introducing double bonds at precise locations within the fatty acyl-CoA precursor. Following the creation of the dienoyl-CoA intermediate, a fatty acyl-CoA reductase (FAR) is crucial for the reduction of the thioester to the corresponding alcohol, (2E,4Z)-2,4-decadien-1-ol. This alcohol then serves as the immediate precursor to the final ester.
The identification of these key enzymes often relies on modern molecular techniques. Transcriptome analysis of the pheromone glands of insects that produce this compound is a powerful tool to pinpoint the specific genes encoding the necessary desaturases and reductases. By comparing gene expression levels between pheromone-producing and non-producing tissues or conditions, researchers can identify candidate genes for functional characterization.
| Enzyme Class | General Function in Biosynthesis | Method of Identification |
| Fatty Acyl-CoA Desaturase | Introduction of double bonds into the fatty acid chain | Transcriptome analysis of pheromone glands, gene expression studies |
| Fatty Acyl-CoA Reductase | Reduction of the fatty acyl-CoA to an alcohol | Transcriptome analysis of pheromone glands, functional assays of candidate genes |
| Alcohol Acyl-CoA Acyltransferase | Esterification of the alcohol with an acetyl-CoA donor | Inferred from the final product structure |
While a single enzyme named "Dienoyl-CoA synthase" has not been definitively characterized for this specific pathway, the synthesis of the dienoyl-CoA intermediate is accomplished through the sequential action of desaturases. The substrate specificity of these desaturases is critical for producing the correct isomeric form of the final product. For instance, a Δ4-desaturase would act on a 10-carbon fatty acyl-CoA to introduce a double bond at the fourth carbon, and a subsequent Δ2-desaturase would create the conjugated system. The precise order and geometric outcome (cis or trans) of these desaturation events are key determinants of the final pheromone component.
The reaction mechanism of these desaturases typically involves an iron-containing active site that facilitates the removal of hydrogen atoms and the formation of a double bond. The fatty acyl-CoA substrate binds to the enzyme in a specific orientation, ensuring the regioselectivity and stereoselectivity of the desaturation.
Genetic and Molecular Regulation of Biosynthetic Gene Expression
The production of this compound is under strict genetic and molecular control, ensuring its synthesis at the appropriate time and in the correct tissues. In many insects, particularly bark beetles, the biosynthesis of pheromones is regulated by juvenile hormone III (JH III). nih.govfrontiersin.orgresearchgate.net This hormone can modulate the expression of genes encoding key biosynthetic enzymes. For example, studies in other bark beetle species have shown that JH III can upregulate the transcription of genes involved in the mevalonate (B85504) pathway for isoprenoid-based pheromones. nih.govfrontiersin.orgresearchgate.net It is highly probable that a similar mechanism exists for fatty acid-derived pheromones, where JH III would control the expression of the specific desaturase and reductase genes required for this compound synthesis.
The regulation is often tissue-specific, with the biosynthetic genes being predominantly expressed in the pheromone glands or associated tissues of the insect. This ensures that the pheromone is produced and released from the correct location.
Environmental and Physiological Factors Modulating Biosynthesis
The biosynthesis of this compound is not solely dependent on the insect's genetic makeup but is also significantly influenced by environmental and physiological cues.
A crucial factor influencing the production of this compound in some insects is the interaction with their host plant. For the six-spined spruce bark beetle, Pityogenes chalcographus, the production of this compound by males is contingent upon feeding on the host-plant tissue. This suggests that certain metabolites from the host plant are either direct precursors for the pheromone or act as essential co-factors or inducers for the biosynthetic enzymes. This dependency ensures that the pheromone signal, which often serves to attract other beetles for a mass attack on the tree, is only produced when a suitable host is located and being actively colonized.
The production of this compound is often sex-specific, a common characteristic of insect pheromones. In Pityogenes chalcographus, this compound is produced exclusively by males. This sex-specificity is a result of the differential expression of the biosynthetic genes in males and females. The regulatory mechanisms, likely under the control of sex-determination pathways and hormonal differences between sexes, ensure that only males possess the enzymatic machinery to synthesize this specific pheromone component.
| Factor | Influence on Biosynthesis | Organism Example |
| Host Plant Metabolites | Essential for production; may serve as precursors or inducers | Male Pityogenes chalcographus feeding on spruce tissue |
| Sex | Production is limited to one sex (males) | Pityogenes chalcographus |
Comparative Biosynthesis Across Biologically Relevant Organisms
The biosynthesis of this compound, a significant aroma compound and insect pheromone, occurs across different biological kingdoms, primarily in plants and insects. The pathways, while leading to the same molecule, exhibit distinct characteristics based on the organism.
In Plants, Notably Pears:
In European pears (Pyrus communis), this compound is a key contributor to the characteristic fruity and pear-like aroma. Its biosynthesis is intrinsically linked to the lipoxygenase (LOX) pathway, which is responsible for the formation of a wide array of volatile esters in many fruits. nih.govnih.gov The process begins with the oxygenation of unsaturated fatty acids, primarily linoleic and linolenic acids, which are abundant in plant tissues.
The key steps in the biosynthesis in pears can be summarized as follows:
Release of Fatty Acids: Lipases release linoleic and linolenic acids from membrane lipids.
Oxygenation by Lipoxygenase (LOX): LOX catalyzes the introduction of a hydroperoxy group into the fatty acid chain.
Cleavage by Hydroperoxide Lyase (HPL): The resulting hydroperoxide is then cleaved by HPL to form shorter-chain aldehydes.
Reduction and Esterification: These aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). Finally, alcohol acyl-CoA transferase (AAT) catalyzes the esterification of these alcohols with acyl-CoAs to produce the final ester products, including this compound.
Research has shown that the application of precursors such as linoleic and linolenic acid to pear fruit can significantly increase the production of various esters, including long-chain unsaturated esters. nih.gov Transcriptome analysis of European pears has identified several candidate genes involved in this pathway, including PcFAD2 and PcLIP2, which are highly expressed during fruit ripening and storage, correlating with ester production. nih.govnih.govwikipedia.org
In Insects, Notably the Bark Beetle (Pityogenes chalcographus):
In the insect world, this compound serves as a pheromone synergist for the six-spined spruce bark beetle, Pityogenes chalcographus. nih.gov Unlike in plants where it is a component of fruit aroma, in this beetle, it is a crucial part of the aggregation pheromone, enhancing the attractiveness of the primary pheromone component, "chalcogran." nih.gov
The biosynthesis in male bark beetles is sex-specific and dependent on feeding on the host plant tissue, which suggests that precursors for the pheromone are derived from the host. nih.gov While the precise enzymatic steps are not as fully elucidated as in pears, it is hypothesized that the beetle modifies fatty acids obtained from its diet. The general pathway for fatty acid-derived pheromone synthesis in insects involves:
Dietary Precursor Uptake: Ingestion of fatty acids from the host plant.
Fatty Acid Modification: A series of desaturation and chain-shortening or elongation steps, catalyzed by specific desaturases and other enzymes, to produce the correct C10 backbone with the required double bond configuration.
Esterification: The modified fatty acid is then esterified to produce this compound.
This reliance on host plant precursors is a common strategy in many phytophagous insects for the production of pheromones.
Turnover and Degradation Pathways within Biological Systems
The turnover and degradation of this compound are essential for terminating its biological signal, whether as a fruit volatile or an insect pheromone. While direct studies on the degradation of this specific compound are limited, the metabolic pathways for similar endogenous and exogenous esters are well-established and provide a strong basis for understanding its fate in biological systems. The degradation can be conceptualized as a two-stage process: hydrolysis of the ester bond followed by the catabolism of the resulting carboxylic acid.
Hydrolysis by Carboxylesterases:
The initial and rate-limiting step in the degradation of this compound is the hydrolysis of the ester bond. This reaction is catalyzed by a broad family of enzymes known as carboxylesterases (CES) . nih.gov These enzymes are ubiquitous in both mammals and insects and play a crucial role in the metabolism of a wide variety of ester-containing compounds, including drugs, toxins, and endogenous lipids. researchgate.net
The hydrolysis of this compound yields methanol (B129727) and (2E,4Z)-2,4-decadienoic acid:
this compound + H₂O → Methanol + (2E,4Z)-2,4-decadienoic acid
In insects, carboxylesterases are particularly important for the detoxification of insecticides and the metabolism of pheromones. researchgate.net The activity of these enzymes in the antennae and other tissues is crucial for clearing pheromone molecules from receptors, allowing the insect to remain sensitive to changes in pheromone concentration. Studies on other ester pheromones have shown that their degradation is rapid and occurs in the vicinity of the sensory neurons.
Degradation of (2E,4Z)-2,4-Decadienoic Acid via β-Oxidation:
Following hydrolysis, the resulting fatty acid, (2E,4Z)-2,4-decadienoic acid, enters the general fatty acid degradation pathway, known as β-oxidation . wikipedia.orgjackwestin.com This metabolic process occurs in the mitochondria and systematically breaks down fatty acids into two-carbon units of acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org
The presence of double bonds in (2E,4Z)-2,4-decadienoic acid requires additional enzymatic steps compared to the β-oxidation of saturated fatty acids. The pathway for this polyunsaturated fatty acid would involve:
Activation: The carboxylic acid is first activated to its coenzyme A (CoA) thioester, (2E,4Z)-2,4-decadienoyl-CoA.
β-Oxidation Cycles: The molecule undergoes cycles of β-oxidation.
Isomerase and Reductase Action: Due to the positions of the double bonds, specific auxiliary enzymes are required. An enoyl-CoA isomerase is needed to shift the position and stereochemistry of a double bond, and a 2,4-dienoyl-CoA reductase is necessary to reduce the conjugated double bond system, allowing the core β-oxidation enzymes to proceed. jackwestin.com
Through this combination of hydrolysis and β-oxidation, this compound is efficiently broken down, ensuring its transient role in biological signaling and preventing its accumulation.
Ecological Roles and Semiochemical Research of Methyl 2e,4z 2,4 Decadienoate
Function as an Insect Pheromone Component and Semiochemical
Methyl (2E,4Z)-2,4-decadienoate is a well-documented component of insect pheromones, primarily functioning as a signal in communication within a species.
Role in Intraspecific Chemical Communication (e.g., Aggregation Pheromones)
This compound is a key aggregation pheromone for several species of stink bugs (family Pentatomidae). For instance, it is the identified aggregation pheromone for Euschistus species, attracting both adult males, females, and nymphs. researchgate.netresearchgate.net The ability to attract both sexes and immature stages is characteristic of an aggregation pheromone, facilitating the gathering of individuals for purposes such as mating and resource exploitation. jst.go.jp
Beyond stink bugs, this compound is also a pheromone component for the male dried bean beetle, Acanthoscelides obtectus. oup.com Furthermore, it is recognized as a minor, yet crucial, component of the aggregation pheromone of the six-spined spruce bark beetle, Pityogenes chalcographus. researchgate.net In this species, the pheromone is produced specifically by males once they have commenced feeding on a suitable host plant, signaling the location of a viable resource to other beetles. researchgate.netoup.com
Characterization of Pheromone Blends and Synergistic Interactions with Co-occurring Semiochemicals (e.g., chalcogran)
The effectiveness of this compound as a semiochemical is often significantly enhanced when it is part of a specific blend of compounds. A prominent example of this synergy is observed in the six-spined spruce bark beetle, Pityogenes chalcographus. researchgate.net The primary aggregation pheromone for this beetle is a spiroketal known as chalcogran (B1201028). Research has demonstrated that this compound acts as a powerful synergist to chalcogran. Traps baited with a mixture of both chalcogran and this compound were found to capture 34 times more beetles than traps baited with chalcogran alone. researchgate.net This indicates a strong synergistic interaction where the minor component dramatically amplifies the attractiveness of the primary pheromone.
| Species | Primary Pheromone | Synergist | Observed Effect |
| Pityogenes chalcographus | Chalcogran | This compound | Mixture caught 34x more beetles than chalcogran alone. researchgate.net |
Species Specificity and Stereoisomer Activity in Pheromonal Responses
The specific structure and stereoisomerism of semiochemicals are often critical for eliciting a behavioral response in the target insect. In the case of decadienoate esters, both the geometric configuration of the double bonds and the identity of the ester group can influence species specificity and the strength of attraction.
In field studies involving the codling moth, Cydia pomonella, the ethyl ester analogue, ethyl (2E,4Z)-2,4-decadienoate (commonly known as the "pear ester"), is a significantly more potent attractant than this compound. ohiolink.edu While the methyl ester does elicit a minimal response from the codling moth, the selective attraction follows the order of the ethyl ester being greater than the methyl ester. ohiolink.edu
Furthermore, the geometric isomerism of the molecule is crucial. For codling moths, the (2E,4Z) isomers of decadienoic acid esters are far more attractive than the (2E,4E) isomers. ohiolink.edu This high degree of specificity in their response to the kairomone's structure helps ensure that the moths are attracted to the correct host signals. ohiolink.edu Commercial preparations of this compound typically have a high purity of the (2E,4Z) isomer, with the (2E,4E) isomer being a minor component. thegoodscentscompany.com
| Compound | Target Species | Relative Attractiveness |
| Ethyl (2E,4Z)-2,4-decadienoate | Cydia pomonella | High |
| This compound | Cydia pomonella | Minimal |
| (2E,4E)-isomers | Cydia pomonella | Significantly less attractive than (E,Z) isomers |
Interspecies Chemical Communication and Trophic Interactions
This compound also functions as a kairomone, a chemical signal that benefits the receiver of a different species, often a natural enemy of the emitter.
Mediating Interactions with Natural Enemies (e.g., Predators and Parasitoids)
Aggregation pheromones released by herbivorous insects can be intercepted by their natural enemies, which use these signals to locate their hosts or prey. This is a well-documented phenomenon in various stink bug species and their associated parasitoids. researchgate.netjst.go.jpohiolink.edu Tachinid flies, a type of parasitoid, are known to use the pheromones of their stink bug hosts as kairomones for host location. ohiolink.edu
Given that this compound is the primary aggregation pheromone for several Euschistus species, it plays a critical role in this third-trophic-level interaction. researchgate.net While the stink bugs release the pheromone to attract mates and conspecifics, they inadvertently signal their presence to parasitoids that lay their eggs on or in the bugs. researchgate.net Similarly, the primary predator of the bark beetle Pityogenes chalcographus, Nemozoma elongatum, is attracted to kairomonal cues produced by the beetle, which would include its pheromone blend containing this compound. oup.com
Involvement in Plant-Insect Chemical Ecology (e.g., Volatile Organic Compound Release)
The production and perception of this compound are often linked to the host plants of the insects. For the bark beetle Pityogenes chalcographus, males only produce this pheromone component after they have begun to feed on the host tree tissue, directly linking the signal of a suitable aggregation site to the presence of the food resource. researchgate.netoup.com
This compound is also a known volatile organic compound (VOC) released by certain plants. It is found in the aroma of pears and apples. nih.gov In this context, it acts as a kairomone for insects like the codling moth, signaling the presence of a suitable host plant for feeding and oviposition. ohiolink.edu The release of this compound by ripe fruit attracts both male and female codling moths, highlighting its role in host location. ohiolink.edu Interestingly, plants damaged by stink bug feeding can emit higher levels of volatiles, which are highly attractive to the natural enemies of the stink bugs, potentially as a form of indirect plant defense. nih.gov
Chemosensory Perception Mechanisms and Receptor Biology in Responding Organisms
The perception of this compound and its close analogue, ethyl (2E,4Z)-2,4-decadienoate (commonly known as pear ester), is a well-documented phenomenon in several insect species, particularly within the Tortricidae family. The primary mechanism of detection is through the olfactory system, where specialized olfactory sensory neurons (OSNs) on the insect's antennae detect the compound.
Research has identified specific olfactory receptors (ORs) responsible for detecting these dienyl esters. In the codling moth, Cydia pomonella, a major pest of pome fruits, the olfactory receptor CpomOR3 has been functionally characterized and shown to respond to both pear ester and this compound. nih.govnih.gov This receptor, when co-expressed with the olfactory co-receptor (Orco), forms a ligand-gated ion channel that is activated by these specific kairomones. nih.gov The activation of CpomOR3 by a plant-derived volatile is a crucial finding, as this receptor belongs to the pheromone receptor (PR) lineage, a group of receptors that predominantly respond to sex pheromones. nih.gov
Electrophysiological studies, such as electroantennography (EAG), have confirmed the ability of several tortricid species to detect these compounds. EAG recordings measure the total electrical output from the antenna in response to an odorant stimulus. Significant EAG responses to pear ester have been recorded in C. pomonella, Cydia splendana (chestnut torticid), Cydia fagiglandana (chestnut torticid), and Hedya nubiferana (green budmoth). oup.com In C. pomonella, single-cell recordings have further revealed the presence of OSNs that respond specifically to the pear ester, as well as distinct neurons that respond to the primary sex pheromone component, codlemone. researchgate.net Interestingly, some neurons have been found to respond to both the kairomone and the pheromone, suggesting a peripheral interaction in their perception. researchgate.net
The behavioral response of insects to these esters is highly specific. Structure-activity relationship studies in C. pomonella have demonstrated a strong preference for the (2E,4Z) geometric isomer of the decadienoate esters. usda.gov The ethyl ester generally elicits the strongest attraction, followed by the methyl analogue. usda.gov This high degree of specificity indicates a finely tuned receptor system that allows the insect to distinguish its host plant's characteristic volatile signature from a complex olfactory landscape.
Table 1: Organisms Responding to Dienyl Esters and Receptor Findings
Evolutionary Aspects of Chemical Signals Involving Dienyl Esters
The study of chemical signaling involving dienyl esters like this compound provides valuable insights into the evolutionary pressures shaping insect olfaction. The conserved response to these compounds across several related tortricid species suggests a deeply rooted and evolutionarily significant function. oup.comresearchgate.net
A compelling aspect is the interconnection between the perception of host-plant volatiles and sex pheromones. The discovery that CpomOR3, a receptor in the pheromone receptor (PR) lineage, is tuned to a plant compound is a significant breakthrough. nih.gov This suggests that the olfactory channels for detecting kairomones and pheromones may share a common evolutionary origin. In insects, ORs that detect environmental odors and those that detect pheromones are typically segregated into different phylogenetic clades. The functional crossover seen in CpomOR3 challenges this clear-cut division and points to a more complex evolutionary history where host-plant recognition and mate-finding mechanisms have become linked.
This linkage is further supported by the congruent behavioral responses observed in different species. For instance, both the codling moth (C. pomonella) and the green budworm moth (H. nubiferana) are attracted to pear ester and also respond to codlemone, the sex pheromone of the codling moth. researchgate.net This suggests the co-occurrence of dedicated olfactory channels for these semiochemicals in related species, underscoring a conserved evolutionary strategy. Phylogenetic analysis has identified an orthologous PR gene in the green budworm moth, indicating a shared genetic basis for this dual sensitivity. researchgate.net
The evolution of these specific signaling systems is likely driven by the co-evolutionary arms race between insects and their host plants. Plants produce a vast array of volatile organic compounds, and insects have evolved highly selective receptors to identify the specific cues that signal a suitable host for feeding and oviposition. The specificity for the (2E,4Z) isomer of decadienoate esters in C. pomonella highlights the precision of this evolved mechanism, allowing the moth to reliably locate its host, such as pear and apple trees, which emit these characteristic compounds when ripe. usda.govresearchgate.net This intricate relationship ensures the insect's reproductive success while also influencing the plant's survival and propagation.
Table 2: Compound Names Mentioned in this Article
Advanced Analytical and Spectroscopic Research Methodologies for Methyl 2e,4z 2,4 Decadienoate
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is a cornerstone for the analysis of Methyl (2E,4Z)-2,4-decadienoate, enabling its separation from other compounds and its isomers. The choice of chromatographic technique is dictated by the analytical goal, whether it be qualitative profiling, high-purity isolation, or precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum that acts as a chemical fingerprint.
For the analysis of decadienoate esters, various capillary columns are employed. A study on the related ethyl (2E,4Z)-2,4-decadienoate utilized a DB-5 capillary column (60 m × 0.25 mm, 0.25 μm film thickness), which has a stationary phase of 5% dimethyl polysiloxane and 95% phenyl polysiloxane. fda.gov Another investigation into the geometrical isomers of ethyl 2,4-decadienoate successfully employed a VOCOL capillary column, which is specifically designed for volatile compounds. chemspider.com The conditions for such an analysis would typically involve a programmed temperature ramp to ensure efficient separation. For instance, an initial oven temperature might be held at 120°C for 2 minutes, followed by an increase to 210°C at a rate of 30°C/min. chemspider.com The temperatures of the injector and the MS interface are also critical parameters, often set around 220°C and 250°C, respectively. chemspider.com A GC-MS spectrum for this compound is available in public databases such as PubChem, confirming its utility for identification. nih.gov
High-Performance Liquid Chromatography (HPLC) for Preparative and Quantitative Analysis
High-performance liquid chromatography (HPLC) is an indispensable technique for both the preparative isolation and quantitative analysis of this compound and its isomers. Unlike GC, HPLC is not limited by the volatility of the analyte and is particularly well-suited for separating geometric isomers that may have very similar boiling points.
Reverse-phase (RP) HPLC is a common mode used for this compound. A method for the analysis of the analogous ethyl ester uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. thegoodscentscompany.com For applications where the separated compounds will be analyzed by mass spectrometry (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. thegoodscentscompany.com
A particularly effective HPLC method for separating the geometrical isomers of decadienoate esters involves the use of a nonpolar reversed-phase column (such as a C18 column) with silver ions incorporated into the mobile phase (Ag-HPLC). chemspider.com The separation mechanism is based on the reversible formation of charge-transfer complexes between the silver ions and the double bonds of the unsaturated ester. The strength of this interaction varies between different geometric isomers, allowing for their chromatographic separation. chemspider.com This technique has proven successful in the separation of the four geometrical isomers of ethyl 2,4-decadienoate. chemspider.com
| Parameter | GC-MS | HPLC |
| Stationary Phase | VOCOL or DB-5 capillary column | C18 reversed-phase |
| Mobile Phase | Inert carrier gas (e.g., Helium) | Acetonitrile/Water with acidifier (e.g., formic acid) or silver nitrate |
| Separation Principle | Volatility and polarity | Partitioning and specific interactions (e.g., π-complexation) |
| Primary Application | Volatile profile analysis, identification | Isomer separation, quantification, preparative isolation |
Enantioselective and Diastereoselective Chromatography
Enantioselective chromatography is a specialized branch of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, enantioselective chromatography is not applicable for the separation of this compound in its pure form.
However, the broader category of stereoisomers also includes diastereomers, which are stereoisomers that are not mirror images of each other. The different geometrical isomers of methyl 2,4-decadienoate, such as (2E,4E), (2Z,4E), and (2Z,4Z), are diastereomers of this compound. Diastereoselective chromatography is the separation of these types of isomers. The GC and HPLC methods described in the preceding sections are examples of diastereoselective chromatography, as they are capable of separating these geometric isomers based on differences in their physical properties and interactions with the stationary and mobile phases.
High-Resolution Mass Spectrometry for Precise Structural Elucidation and Trace Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the unambiguous identification and structural elucidation of compounds, including this compound. Unlike standard mass spectrometry, which provides nominal mass, HRMS can determine the mass of a molecule with an error of less than 5 parts per million (ppm).
This high mass accuracy allows for the determination of the elemental composition of an unknown compound or the confirmation of a known one. For this compound, the monoisotopic mass is 182.130679813 Da. nih.gov An HRMS measurement yielding a mass very close to this value would provide strong evidence for the presence of a compound with the molecular formula C11H18O2.
Furthermore, HRMS coupled with fragmentation techniques (MS/MS) can provide detailed structural information. By precisely measuring the masses of the fragment ions, it is possible to deduce the connectivity of atoms within the molecule, further confirming its identity. In trace analysis, the high specificity of HRMS allows for the detection and quantification of this compound in complex matrices at very low concentrations, by distinguishing it from other co-eluting compounds with similar nominal masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules and for the definitive assignment of stereochemistry. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field.
1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. A ¹³C NMR spectrum for this compound is available on PubChem. nih.gov
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure and confirming stereochemistry.
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, allowing for the tracing of the proton-proton connectivity throughout the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with the carbon atom to which it is directly attached.
Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule.
Together, these NMR techniques provide an unambiguous assignment of the structure and stereochemistry of this compound.
| Technique | Information Provided |
| ¹H NMR | Chemical environment and connectivity of protons; stereochemistry from coupling constants. |
| ¹³C NMR | Number and type of carbon atoms. |
| COSY | ¹H-¹H correlations (connectivity through bonds). |
| HSQC | ¹H-¹³C one-bond correlations. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. |
Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the molecular structure of a compound by probing its vibrational modes. For this compound, these methods are instrumental in confirming the presence of key functional groups and elucidating the geometry of its conjugated system.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The presence of the α,β-unsaturated ester moiety significantly influences the spectrum. The carbonyl (C=O) stretching vibration of an α,β-unsaturated ester typically appears in the range of 1730-1715 cm⁻¹, which is a lower frequency compared to saturated esters (1750-1735 cm⁻¹) due to the delocalization of π-electrons in the conjugated system. orgchemboulder.com The spectrum will also exhibit characteristic C-O stretching bands within the 1300-1000 cm⁻¹ region. orgchemboulder.com Additionally, the presence of C=C double bonds will give rise to stretching vibrations, and the specific stereochemistry (E and Z) will influence the out-of-plane C-H bending vibrations.
Raman Spectroscopy:
Raman spectroscopy complements IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds, making it well-suited for studying the carbon-carbon double bonds in the conjugated system of this compound. The strong coupling between the electronic structure and chemical bonding in conjugated molecules results in a high Raman scattering cross-section, leading to strong signals. researchgate.net Key Raman bands for polyunsaturated fatty acid methyl esters include those for C=C stretching, C-C stretching, and various CH₂ and CH₃ bending and stretching modes. researchgate.netresearchgate.net The intensity and frequency of these vibrational modes are sensitive to the molecular conformation and the distribution of π-electron density within the conjugated backbone. researchgate.net The study of different cis and trans isomers of cholesteryl esters has shown that Raman spectroscopy can be a valuable tool for distinguishing between geometric isomers in biological samples. libretexts.org
Expected Vibrational Modes for this compound:
Based on the general principles of vibrational spectroscopy for unsaturated esters, the following table outlines the expected key vibrational frequencies and their assignments for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Notes |
| C=O Stretch | 1715-1730 | IR (strong), Raman (moderate) | Lower frequency due to conjugation with C=C bonds. orgchemboulder.comlibretexts.org |
| C=C Stretch (conjugated) | 1600-1650 | Raman (strong), IR (variable) | Multiple bands may appear due to the two double bonds. |
| C-O Stretch | 1000-1300 | IR (strong), Raman (weak) | Two distinct bands are expected for the ester linkage. orgchemboulder.comrockymountainlabs.com |
| =C-H Stretch | 3000-3100 | IR (moderate), Raman (moderate) | Characteristic of hydrogens on the double bonds. researchgate.net |
| C-H Stretch (alkane) | 2850-3000 | IR (strong), Raman (strong) | From the hexyl chain and methyl group. |
| =C-H Bending (out-of-plane) | 700-1000 | IR (strong), Raman (weak) | The specific frequencies are indicative of the E and Z configurations. |
| CH₂/CH₃ Bending | 1350-1470 | IR (moderate), Raman (moderate) | Multiple bands corresponding to scissoring and bending vibrations. researchgate.net |
Advanced Sampling and Extraction Techniques for Complex Biological Matrices
The isolation and preconcentration of this compound from complex biological matrices, such as fruits, is a critical step prior to instrumental analysis. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has emerged as a highly effective and widely used technique for this purpose. nih.govacs.orgmdpi.com
Headspace Solid-Phase Microextraction (HS-SPME):
HS-SPME is a solvent-free extraction method that involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample vial. youtube.com Volatile compounds, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. unesp.br
Optimization of HS-SPME Parameters:
The efficiency of HS-SPME is influenced by several factors that need to be optimized for the specific analyte and matrix. These include:
SPME Fiber Coating: The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. For the analysis of a broad range of volatile compounds in fruits, including esters, a bipolar fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its ability to extract both polar and non-polar compounds. nih.govnih.gov Studies have shown that for pear volatiles, a 50/30 µm DVB/CAR/PDMS fiber provides excellent extraction efficiency. nih.gov
Extraction Time and Temperature: The duration and temperature of the extraction process affect the equilibrium of the analyte between the sample, headspace, and fiber. These parameters need to be carefully optimized to ensure efficient and reproducible extraction.
Sample Preparation: Homogenization of the fruit sample and the addition of a salt solution can enhance the release of volatile compounds into the headspace. youtube.com
Illustrative Research Findings:
Numerous studies have successfully employed HS-SPME-GC-MS for the analysis of volatile compounds in pears, where this compound and its ethyl ester counterpart are key aroma components. For instance, research on different pear cultivars has demonstrated the effectiveness of HS-SPME in identifying and quantifying a wide range of esters, alcohols, and aldehydes that contribute to the fruit's characteristic aroma. nih.govmdpi.comresearchgate.net These studies often highlight the importance of selecting the appropriate SPME fiber to achieve comprehensive profiling of the volatile constituents. nih.gov
Biotechnological Approaches for Sustainable Production and Derivatization
Microbial Fermentation Strategies for Biosynthesis of Methyl (2E,4Z)-2,4-decadienoate
Direct microbial fermentation for the de novo synthesis of this compound is an emerging field, primarily building on extensive work in engineering microbes to produce various fatty acid methyl esters (FAMEs), often for biodiesel. nih.govfrontiersin.org The general strategy involves engineering a host microorganism, such as Saccharomyces cerevisiae or Yarrowia lipolytica, to first produce the specific precursor, (2E,4Z)-2,4-decadienoic acid, which is then esterified.
The biosynthesis of the decadienoic acid backbone can be approached by modifying the native fatty acid metabolism of the host. Pathways for producing related unsaturated aldehydes, such as (2E,4E)-decadienal, from precursors like linoleic acid and arachidonic acid have been identified in organisms like the brown alga Saccharina angustata. researchgate.net This suggests that microbial hosts could be engineered with specific desaturases and other modifying enzymes to produce the required C10 di-unsaturated backbone.
A critical step is the final methylation of the carboxylic acid. A key breakthrough in FAME production was the heterologous expression of a Juvenile Hormone Acid O-Methyltransferase from Drosophila melanogaster (DmJHAMT) in S. cerevisiae. nih.gov This enzyme catalyzes the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to a free fatty acid. By engineering yeast to increase intracellular pools of both free fatty acids and SAM, researchers successfully demonstrated the production of FAMEs. nih.gov This same principle could be applied for the targeted synthesis of this compound by coupling a pathway for the precursor acid with the expression of a suitable methyltransferase.
Table 1: Exemplary Microbial Engineering Strategies for FAME Production
| Host Organism | Engineering Strategy | Key Enzyme(s) | Target Product | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Increased FFA and SAM pools, expression of methyltransferase. | Deletion of FAA1, FAA4, POX1, ADO1; Overexpression of SAM2; Expression of Drosophila melanogaster Juvenile Hormone Acid O-Methyltransferase (DmJHAMT). | Fatty Acid Methyl Esters (FAMEs) | nih.gov |
| Saccharomyces cerevisiae | Increased fatty acyl-CoA pool, expression of wax ester synthase. | Deletion of Rpd3, Opi1; Overexpression of mitochondrial isobutanol pathway enzymes. | Fatty Acid Short- and Branched-Chain Alkyl Esters | researchgate.net |
| Yarrowia lipolytica | Engineering of fatty acid metabolism for pheromone production. | Expression of fatty acyl-CoA desaturases and reductases. | Lepidoptera Pheromone Precursors (e.g., (Z)-7-dodecenol) | oup.com |
This table showcases general strategies in yeast that could be adapted for the specific production of this compound.
Enzymatic Biotransformations and Directed Evolution for Stereoselective Production
Enzymatic catalysis offers a powerful and highly selective alternative to chemical synthesis for producing esters. Lipases are the most prominent class of enzymes for this purpose, with Candida antarctica lipase (B570770) B (CALB) being one of the most widely used and efficient biocatalysts. researchgate.netwalshmedicalmedia.com These enzymes can perform esterification (reacting a carboxylic acid with an alcohol) or transesterification (swapping the alcohol moiety of an existing ester) with high stereoselectivity under mild, solvent-free, or aqueous conditions.
The production of this compound can be achieved by the lipase-catalyzed esterification of (2E,4Z)-2,4-decadienoic acid with methanol (B129727). nih.gov More commonly, transesterification is used. Research has demonstrated that ethyl (2E,4Z)-2,4-decadienoate can be prepared via enzymatic transesterification using CALB and ethanol (B145695). By substituting methanol for ethanol in this reaction, the corresponding methyl ester can be synthesized. walshmedicalmedia.com This method is particularly valuable as it maintains the specific (2E,4Z) configuration, which is crucial for the molecule's biological activity as a pheromone.
A significant challenge in using lipases with methanol is the enzyme's potential deactivation by the alcohol. nih.govacs.org To overcome this, researchers have turned to directed evolution and protein engineering. In one study, saturation mutagenesis was applied to CALB to improve its tolerance to methanol. By identifying flexible amino acid residues on the enzyme's surface and mutating them, variants with significantly higher activity and stability in the presence of methanol were created, leading to improved yields of FAMEs (biodiesel). nih.gov These engineered lipases represent superior biocatalysts for the efficient and stereoselective production of this compound.
Table 2: Lipase-Catalyzed Synthesis of Esters
| Enzyme | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Transesterification | Soybean Oil, Methanol | Demonstrated excellent methanol tolerance and high biodiesel yield (92.4%). | acs.org |
| Engineered Candida antarctica Lipase B (CALB) | Transesterification | Soybean Oil, Methanol | Saturation mutagenesis (P218W, V306N variants) increased methanol tolerance and activity by up to 31%. | nih.gov |
| Lipoprotein lipase from Burkholderia sp. | Hydrolysis (Resolution) | α-Sulfinyl Esters | High enantiomeric ratios achieved in kinetic resolution. | nih.gov |
Genetic Engineering and Synthetic Biology Platforms for Enhanced Yields
To make microbial production of this compound economically viable, yields must be maximized. Genetic engineering and synthetic biology provide a toolbox to redesign the metabolism of host organisms, channeling metabolic flux towards the target molecule. nih.gov Platforms have been developed in yeast (S. cerevisiae, Y. lipolytica) and plants (Nicotiana benthamiana) for producing complex molecules like insect pheromones. researchgate.netnih.gov
A common strategy is to increase the intracellular pool of the primary precursor, fatty acyl-CoAs. This is often achieved by:
Deleting competing pathways: Knocking out genes involved in the formation of storage lipids (e.g., DGA1, LRO1) or the degradation of fatty acids via β-oxidation (e.g., POX1). nih.govchalmers.se
Overexpressing key biosynthetic enzymes: Upregulating the expression of enzymes like acetyl-CoA carboxylase (ACC1), which catalyzes the first committed step in fatty acid synthesis. chalmers.se
For producing a specific molecule like (2E,4Z)-2,4-decadienoic acid, heterologous expression of enzymes from the natural biosynthetic pathway is required. This involves identifying and transferring genes for specific fatty acyl-CoA desaturases and other modifying enzymes from the source organism (e.g., an insect) into the production host. oup.com
Sustainable Biocatalytic Routes and Green Chemistry Principles in Production
The biotechnological production of this compound embodies several principles of green chemistry, offering a sustainable alternative to conventional synthesis. researchgate.netearlham.ac.uk
Use of Renewable Feedstocks: Microbial fermentation utilizes renewable starting materials like glucose from corn or lignocellulosic biomass, reducing reliance on fossil fuels. chalmers.seyoutube.com
Atom Economy: Biosynthetic pathways are often highly efficient, converting a large proportion of the substrate into the desired product with minimal byproducts.
Benign Solvents and Conditions: Enzymatic reactions can be performed in water or in solvent-free systems, and both enzymatic and fermentation processes occur at ambient temperatures and pressures, significantly reducing energy consumption and eliminating the need for harsh organic solvents. walshmedicalmedia.comacs.org
Catalytic and Biodegradable Reagents: Enzymes are highly efficient, biodegradable catalysts. Their use avoids the heavy metal catalysts and strong acids or bases often employed in chemical synthesis. walshmedicalmedia.com
Reduced Waste: Biocatalytic processes are highly specific, leading to fewer side reactions and a cleaner product stream, which simplifies purification and reduces chemical waste. researchgate.netinknowvation.com
The development of whole-cell biocatalysts, where engineered microbes perform the entire synthesis from a simple sugar to the final product, represents a pinnacle of this approach. These "cell factories" provide a self-contained and sustainable system for producing complex chemicals like insect pheromones, thereby offering an economically and environmentally attractive tool for applications such as integrated pest management in agriculture. researchgate.netearlham.ac.uk
Future Research Trajectories and Emerging Avenues
Discovery of Novel Biological Functions and Ecological Roles
While methyl (2E,4Z)-2,4-decadienoate is well-known as a key aroma component in pears, its broader biological and ecological functions are still being uncovered. Future research is poised to delve deeper into its role as a semiochemical, a chemical signal that mediates interactions between organisms. For instance, its ethyl counterpart, ethyl (2E,4Z)-2,4-decadienoate, is a known kairomonal attractant for the codling moth (Cydia pomonella), a major pest of pome fruits. researchgate.net Investigations are likely to explore whether the methyl ester has similar or perhaps distinct signaling properties for other insect species, potentially acting as an attractant, repellent, or a component of an aggregation pheromone. researchgate.net
The compound is produced by male bark beetles (Pityogenes chalcographus) after they have fed on a host plant, acting as a synergist for their aggregation pheromone. researchgate.net This finding opens up avenues for research into its specific role in host selection and mating behavior in various insect species. Furthermore, the potential antimicrobial or antifungal properties of this compound remain a largely unexplored area. Future studies could screen this compound against a range of plant and food spoilage pathogens, potentially leading to its development as a natural preservative.
Advancements in Asymmetric Synthesis and Catalyst Development for Dienyl Esters
The precise stereochemistry of this compound is crucial for its characteristic aroma. Consequently, the development of highly selective and efficient synthetic methods is a significant area of ongoing research. Future advancements will likely focus on asymmetric catalysis to produce specific stereoisomers of dienyl esters. nih.govwiley-vch.de
Ruthenium-based catalysts have shown promise in cross-metathesis reactions for the synthesis of conjugated dienes, offering pathways to control E/Z selectivity. nih.govrsc.orgrsc.orgnih.govsigmaaldrich.com Research is advancing the development of new catalysts, such as second-generation Grubbs-Hoveyda catalysts, which can promote the selective synthesis of (2Z,4E)-dienyl esters. organic-chemistry.org Additionally, rhodium-catalyzed methods are being explored for the stereoselective synthesis of E-dienyl esters. acs.org The development of chiral diene ligands and chiral phosphoric acid catalysts also presents a promising frontier for achieving high enantioselectivity in the synthesis of complex chiral molecules, including dienyl esters. researchgate.netresearchgate.net These advancements are critical for producing high-purity this compound for research and potential commercial applications.
Table 1: Selected Catalytic Systems for Dienyl Ester Synthesis
| Catalyst System | Reaction Type | Key Features |
| Ruthenium-based Olefin Metathesis Catalysts | Tandem Cross-Metathesis/Wittig Olefination | Converts terminal olefins into 1,3-dienoic esters in a single operation. nih.gov |
| Second-Generation Grubbs-Hoveyda Catalyst | Ene-Diene Cross Metathesis | Provides substituted (2Z,4E)-dienyl esters in good yields; a fluorous version allows for catalyst recovery. organic-chemistry.org |
| Rhodium Catalysis | Cascade Cyclometalation/C-O Coupling | Efficient synthesis of E-dienyl esters from carboxylic acids and acetylene (B1199291) with high stereoselectivity. acs.org |
| Chiral Phosphoric Acid Catalysts | Asymmetric Allylboration | Enables the synthesis of enantioenriched dienyl homoallyl alcohols, which are precursors to chiral esters. researchgate.net |
Application of Metabolomics and Proteomics in Biosynthetic Research
Understanding the natural production of this compound in pears is being revolutionized by "omics" technologies. Metabolomics and proteomics offer powerful tools to elucidate the complex biosynthetic pathways. nih.govoup.comresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net In pears, volatile compounds like esters are primarily derived from the metabolism of fatty acids, amino acids, and carbohydrates. nih.gov
Future research will utilize these high-throughput techniques to create a comprehensive map of the metabolic network leading to this specific ester. Proteomic analyses of developing pear fruits have already begun to identify key enzymes involved in metabolic pathways. oup.com By correlating changes in the proteome with the metabolome during fruit ripening, researchers can pinpoint the specific enzymes, such as alcohol acyltransferases (AATs), responsible for the final esterification step. nih.gov This knowledge is crucial for breeding new pear varieties with enhanced flavor profiles and for potential biotechnological production of this valuable aroma compound. nih.gov
Table 2: Key Precursors and Enzymes in Pear Aroma Biosynthesis
| Compound Type | Precursors | Key Enzyme Classes |
| Esters | Fatty Acids, Amino Acids | Alcohol Acyltransferases (AATs), Lipoxygenases (LOX), Alcohol Dehydrogenases (ADH) |
| Alcohols | Fatty Acids, Amino Acids | Alcohol Dehydrogenases (ADH) |
| Aldehydes | Fatty Acids, Amino Acids | Hydroperoxide Lyases (HPL) |
| Sugars | - | Sucrose Phosphate (B84403) Synthase, Sorbitol Dehydrogenase |
| Organic Acids | - | NADP-malic enzyme |
Computational Chemistry and Molecular Dynamics Simulations of Compound Interactions
Computational methods are becoming indispensable for understanding how this compound interacts with biological receptors, particularly human olfactory receptors. nih.gov Molecular docking and molecular dynamics (MD) simulations can predict the binding modes and affinities of flavor molecules with their corresponding receptors. nih.govnih.govnih.govdovepress.comyoutube.com These simulations provide insights at the atomic level, helping to explain why subtle structural differences between isomers can lead to significant changes in perceived aroma. nih.gov
Future research will employ these computational tools to build accurate models of the human olfactory receptors that detect this compound. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies will further refine our understanding by correlating the chemical structures of various esters with their olfactory properties. perfumerflavorist.comdocumentsdelivered.comnih.govresearchgate.netacs.org This knowledge can guide the design of novel flavor compounds with specific desired characteristics and help to predict the sensory properties of newly discovered natural products.
Development of Next-Generation Bioanalytical and Sensing Technologies
The ability to rapidly and accurately detect this compound is essential for quality control in the food industry and for research purposes. The development of next-generation bioanalytical and sensing technologies is a key area of focus. Electronic noses (e-noses), which are arrays of gas sensors, are being developed to non-destructively assess fruit ripeness by analyzing the profile of volatile organic compounds (VOCs) emitted. hackaday.ionih.govresearchgate.netagroengineering.orgmdpi.com
Future research will aim to improve the selectivity and sensitivity of these sensors, potentially creating devices specifically tuned to detect key aroma compounds like this compound. This could allow for real-time monitoring of fruit quality from harvest to the consumer. Furthermore, advancements in biosensors, potentially using olfactory receptors or specific enzymes as the biological recognition element, could lead to highly specific and portable devices for a wide range of applications, from agricultural monitoring to flavor analysis in food production.
Q & A
Q. Table 1: Synthesis Methods Comparison
| Method | Yield (%) | Stereoselectivity (E:Z) | Reference |
|---|---|---|---|
| Conjugated esterification | 78–85 | >95:5 | |
| Grignard addition | 65 | 80:20 |
What spectroscopic methods are used to characterize this compound?
Answer:
Structural confirmation relies on a combination of techniques:
Q. Table 2: Key Spectroscopic Data
| Technique | Critical Data Points | Source |
|---|---|---|
| GC-MS | Retention time: 12.3 min (HP-5 column) | |
| ¹H NMR | δ 5.45 (2H, dt, J=10.2 Hz) |
How should field experiments be designed to evaluate its efficacy as a codling moth attractant?
Answer:
Field trials require controlled variables to assess specificity and dose-response relationships:
- Trap Design : Use delta traps baited with lures containing 1–10 mg of the compound .
- Placement : Deploy traps at canopy height (1.5–2 m) in orchards, spaced 20–30 m apart .
- Controls : Include blank traps and those baited with ethyl (E,Z)-2,4-decadienoate for comparison .
- Data Collection : Monitor moth counts weekly and correlate with environmental factors (temperature, humidity) .
How can contradictions in attractant efficacy across studies be resolved?
Answer:
Discrepancies often arise from:
- Isomer Purity : Commercial preparations may contain (E,E)- or (Z,Z)-isomers, reducing activity. Verify stereochemistry via GC or chiral columns .
- Environmental Interference : Volatile plant compounds (e.g., α-farnesene) can mask attractant effects. Use purified lures and test in isolated field plots .
- Species-Specific Responses : Codling moth (Cydia pomonella) shows higher sensitivity than non-target tortricids. Pair with species-specific electrophysiological assays (e.g., EAG) .
What are the key physical properties of this compound?
Answer:
Critical properties include:
- Molecular Formula : C₁₁H₁₈O₂
- Molecular Weight : 182.26 g/mol
- Boiling Point : 255.67°C (estimated)
- Density : 0.9128 g/cm³
- Refractive Index : 1.4874 (20°C)
How does its concentration vary in plant tissues, and how can it be quantified?
Answer:
In pear cultivars, concentrations range from 8.84 to 24.28 µg/g fresh weight, influenced by ripening stage and tissue type . Quantification involves:
Q. Table 3: Concentration in Pear Cultivars
| Cultivar | Concentration (µg/g) | Reference |
|---|---|---|
| Nanguo Pear | 8.84 ± 2.88 | |
| Jianba Pear | 24.28 ± 8.40 |
What challenges exist in integrating this compound into IPM strategies?
Answer:
Challenges include:
- Non-Target Attraction : Traps may inadvertently capture beneficial insects. Combine with species-specific kairomones (e.g., codlemone) to improve selectivity .
- Formulation Stability : Microencapsulation in polyethylene glycol prolongs field efficacy by reducing volatilization .
- Resistance Monitoring : Track moth populations for reduced sensitivity using dose-response bioassays over multiple generations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
